4-Bromo-2-fluoro-5-iodophenol
Description
Overview of Halogenated Aromatic Compounds in Synthetic Chemistry
Halogenated aromatic compounds are a fundamental class of molecules in organic synthesis, serving as versatile building blocks for more complex structures. thieme-connect.com The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring dramatically influences the compound's reactivity and physical properties. mt.com This alteration allows for a wide array of chemical transformations.
These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.commt.comnumberanalytics.com The carbon-halogen bond can be readily converted into other functional groups through various reactions, including nucleophilic substitution, elimination, and, most notably, a diverse range of metal-catalyzed cross-coupling reactions. thieme-connect.com Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which often rely on halogenated aromatics, are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Furthermore, the type of halogen and its position on the aromatic ring dictate the compound's reactivity. mt.comnumberanalytics.com For instance, the reactivity of halogens in these reactions generally follows the order I > Br > Cl. mt.com This differential reactivity is a powerful tool for chemists, enabling selective reactions at specific sites in polyhalogenated systems. nih.gov
Importance of Polyhalogenated Phenols as Synthetic Intermediates
Within the broad class of halogenated aromatics, polyhalogenated phenols are particularly significant as synthetic intermediates. scientificupdate.comgoogle.com These are phenol (B47542) rings substituted with multiple halogen atoms. The presence of the hydroxyl (-OH) group, a strongly activating ortho-, para-director, alongside multiple halogens, creates a unique electronic and steric environment. scientificupdate.comfiveable.me
This combination of functional groups makes polyhalogenated phenols valuable precursors for a variety of complex molecules. google.com The hydroxyl group can direct further substitutions and can also be used as a handle for other chemical modifications. scientificupdate.com Meanwhile, the different halogen atoms can be selectively functionalized using various cross-coupling reactions, allowing for the stepwise and controlled construction of highly substituted aromatic systems. nih.gov This regioselective functionalization is a key advantage in multi-step syntheses. nih.gov
Many naturally occurring and synthetic compounds with interesting biological activities, including certain marine toxins and potential drug candidates, feature a polyhalogenated phenolic core, highlighting their importance in medicinal chemistry and natural product synthesis. researchgate.net
Structural Characteristics and Unique Halogenation Pattern of 4-Bromo-2-fluoro-5-iodophenol
This compound is a prime example of a polyhalogenated phenol with a highly specific and synthetically useful arrangement of substituents. Its structure is defined by a phenol ring with three different halogen atoms at distinct positions.
Key Structural Features:
Phenolic Hydroxyl Group: Located at position 1, this group is a powerful activating group and influences the reactivity of the entire ring.
Fluorine at C2: The highly electronegative fluorine atom at the ortho position relative to the hydroxyl group significantly impacts the acidity of the phenol and the electronic nature of the adjacent C-H bond.
Bromine at C4: Positioned para to the hydroxyl group, the bromine atom offers a site for various cross-coupling reactions.
Iodine at C5: The iodine atom, located meta to the hydroxyl group and ortho to the bromine, is the most reactive halogen in typical palladium-catalyzed cross-coupling reactions, allowing for selective initial functionalization at this site.
This unique pattern of three different halogens (fluoro, bromo, iodo) on a phenol ring is what makes this compound particularly interesting. The differential reactivity of the C-I, C-Br, and C-F bonds provides a platform for sequential and site-selective modifications, which is a highly desirable feature in the synthesis of complex target molecules.
| Property | Value |
| CAS Number | 530141-45-8 aksci.com |
| Molecular Formula | C₆H₃BrFIO aksci.com |
| Molecular Weight | 316.89 g/mol aksci.com |
Research Landscape and Challenges in Accessing Regioselectively Polyhalogenated Phenols
The synthesis of specifically substituted polyhalogenated phenols presents a significant challenge in synthetic organic chemistry. rsc.org The primary difficulty lies in achieving regioselectivity—the ability to introduce halogens and other functional groups at precise locations on the aromatic ring. chemistryviews.org
Key Challenges:
Direct Halogenation: The direct halogenation of phenols is often difficult to control. google.com The strong activating nature of the hydroxyl group can lead to over-halogenation or the formation of a mixture of isomers, which are often difficult to separate. scientificupdate.comchemistryviews.org
Directing Group Effects: While the hydroxyl group directs incoming electrophiles to the ortho and para positions, the presence of other halogens complicates these directing effects, making the outcome of substitution reactions hard to predict. fiveable.meopenstax.org
Steric Hindrance: As more substituents are added to the ring, steric hindrance can prevent or slow down subsequent reactions, limiting the feasibility of certain synthetic routes. fiveable.me
Current research focuses on developing new, more efficient methods for the regioselective synthesis of these valuable compounds. This includes the development of novel catalysts for site-selective C-H functionalization, the use of directing groups to control substitution patterns, and the exploration of innovative synthetic strategies like halogen dance reactions or selective cross-coupling of polyhalogenated precursors. nih.govscientificupdate.comresearchgate.net Overcoming these challenges is crucial for unlocking the full potential of polyhalogenated phenols as building blocks in synthetic chemistry. rsc.org
Structure
3D Structure
Properties
CAS No. |
530141-45-8 |
|---|---|
Molecular Formula |
C6H3BrFIO |
Molecular Weight |
316.89 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
InChI Key |
DNETUGBNNNHJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 5 Iodophenol
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome is dictated by the electronic and steric properties of the substituents already present on the ring. In 4-Bromo-2-fluoro-5-iodophenol, the aromatic ring has four substituents and only one available position for substitution: C6.
The directing effects of the existing substituents are as follows:
Hydroxyl (-OH): A powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons via resonance.
Fluoro (-F): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of resonance donation of its lone pairs.
Bromo (-Br) and Iodo (-I): Both are deactivating groups and ortho, para-directors, with their influence being a balance of inductive withdrawal and resonance donation.
For an electrophile approaching the sole available C6 position, the electronic environment is influenced by all four groups. The hydroxyl group at C1 is a powerful ortho, para-director, strongly activating the ortho C6 position. The fluoro group at C2, while deactivating, also directs ortho to itself, which corresponds to the C1 and C3 positions (both occupied). The bromo group at C4 directs ortho to its position (C3 and C5, both occupied). Finally, the iodo group at C5 directs ortho to its position, which is the C6 position.
Therefore, the hydroxyl group and the iodo group work in concert to direct an incoming electrophile to the C6 position. The hydroxyl group is the most powerful activating group, meaning it will dominate the directing effects and strongly favor substitution at the C6 position. smolecule.com The reaction is an electrophilic attack on an electron-rich aromatic ring, and despite the presence of three deactivating halogens, the potent activating nature of the phenolic hydroxyl group ensures that the reaction is feasible. smolecule.com For instance, the bromination of phenols is a common reaction, and its regioselectivity is controlled by the directing groups present. ccspublishing.org.cnresearchgate.net
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution at C6
| Substituent | Position | Type | Directing Effect on C6 |
|---|---|---|---|
| -OH | 1 | Activating | ortho (Activating) |
| -F | 2 | Deactivating | meta (Deactivating) |
| -Br | 4 | Deactivating | meta (Deactivating) |
Nucleophilic Aromatic Substitution (NAS) Mechanisms
Nucleophilic aromatic substitution (NAS) typically occurs via an addition-elimination mechanism (SNAr) and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (typically a halide). matanginicollege.ac.inmasterorganicchemistry.comibchem.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The substrate this compound lacks strong electron-withdrawing groups. Halogens are deactivating but are not sufficiently electron-withdrawing to facilitate NAS under standard conditions. Furthermore, the hydroxyl group is a strong electron-donating group, which destabilizes the negatively charged intermediate required for the SNAr mechanism, thus inhibiting the reaction.
While unlikely, if an NAS reaction were forced under extreme conditions (high temperature and pressure), the relative leaving group ability of the halogens would be I > Br > Cl > F. Therefore, substitution would be predicted to occur at the C5 position, displacing the iodide. In some contexts, polyhalogenated phenols can undergo substitution, but this often involves radical mechanisms or occurs under specific physiological or photocatalytic conditions rather than typical SNAr pathways. acs.orgnih.govnih.gov
Cross-Coupling Reactions
The presence of two different carbon-halogen bonds (C-Br and C-I) makes this compound an excellent substrate for selective cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. A key feature of this reaction is the ability to achieve selective couplings based on the differing reactivity of carbon-halogen bonds. The established order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-OTf > C-Br >> C-Cl. uwindsor.caacs.orgnih.gov
For this compound, this reactivity difference allows for highly selective coupling. By carefully selecting the reaction conditions (e.g., catalyst, base, and temperature), it is possible to selectively react the C-I bond at the C5 position while leaving the C-Br bond at the C4 position intact. nih.govmdpi.comtandfonline.com This provides a pathway to introduce an aryl or vinyl group at C5 first. A subsequent, more forcing Suzuki-Miyaura reaction could then functionalize the C4 position. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex, highly substituted aromatic molecules. acs.org
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is highly selective based on the identity of the halogen. wikipedia.orgmdpi.com
The reactivity trend (C-I > C-Br) allows for the preferential coupling of an alkyne at the C5 position of this compound. wikipedia.orgrsc.org By conducting the reaction at room temperature, it is often possible to achieve high selectivity for the iodinated position over the brominated one. wikipedia.org This selectivity enables the synthesis of 5-alkynyl-4-bromo-2-fluorophenol derivatives, which can serve as versatile intermediates for further transformations, such as a second cross-coupling reaction at the C4-Br bond or intramolecular cyclization reactions. beilstein-journals.orgmsu.edu
Other Palladium-Catalyzed Coupling Reactions (e.g., C-H activation)
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org For this compound, the only available C-H bond is at the C6 position. Phenolic hydroxyl groups can act as directing groups for ortho C-H activation, facilitating the introduction of various functional groups at the C6 position. researchgate.netacs.org
Depending on the specific palladium catalyst system and reaction conditions employed, a competition could exist between C-H activation at C6 and cross-coupling at the C-I or C-Br bonds. For example, some catalyst systems are designed to favor C-H activation, while others are optimized for cross-coupling. acs.orgnih.gov This competition provides an opportunity to selectively functionalize different positions on the ring by tuning the reaction parameters.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. mdpi.comacs.org These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols.
For this compound, copper catalysis could be employed in several ways:
Ullmann Condensation: The phenolic -OH group can be coupled with an aryl halide, or conversely, the C-I or C-Br bonds could be coupled with an alcohol or amine. mdpi.commdpi.com The reactivity of the aryl halides in copper-catalyzed aminations and hydroxylations generally follows the trend I > Br > Cl, mirroring the trend in palladium catalysis. mdpi.comresearchgate.net
Sonogashira-type Coupling: Copper can also catalyze the coupling of alkynes with aryl halides, sometimes without palladium. nih.govchemrxiv.org Again, the C-I bond would be expected to react preferentially over the C-Br bond. nih.govacs.orgresearchgate.net
Table 2: Predicted Regioselectivity in Cross-Coupling Reactions
| Coupling Reaction | Reactive Site | Selectivity Principle | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | C5-I | C-I > C-Br bond reactivity | 5-Aryl-4-bromo-2-fluorophenol |
| Sonogashira | C5-I | C-I > C-Br bond reactivity | 5-Alkynyl-4-bromo-2-fluorophenol |
| C-H Activation | C6-H | ortho-Directing -OH group | 6-Substituted-4-bromo-2-fluoro-5-iodophenol |
Chemo- and Regioselectivity in Cross-Coupling of Trihalogenated Systems
The presence of three different halogen substituents (iodine, bromine, and fluorine) on the phenol (B47542) ring of this compound presents a significant challenge and opportunity in synthetic chemistry, particularly in the realm of cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) under typical palladium-catalyzed conditions allows for selective functionalization of the molecule.
In polyhalogenated aromatic compounds, the carbon-iodine bond is the most labile and therefore the most reactive towards oxidative addition to a low-valent palladium catalyst. This inherent reactivity difference forms the basis for achieving high chemo- and regioselectivity. For instance, in Suzuki-Miyaura, Sonogashira, and Stille couplings of similar trihalogenated systems, the reaction can be directed to occur selectively at the C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations. organic-chemistry.org This stepwise functionalization is a powerful tool for the construction of complex molecular architectures.
Recent advancements have led to the development of highly selective catalyst systems. For example, a cationic palladium trimer has demonstrated exceptional capability in differentiating C-I over C-Br bonds in C-C bond formations (arylation and alkylation) of polyhalogenated arenes, where traditional Pd(0) and Pd(I)-Pd(I) catalysts often fail to provide such high selectivity. nih.gov This selectivity is crucial for the controlled synthesis of polysubstituted aromatic compounds.
The choice of catalyst, ligands, base, and solvent all play a critical role in controlling the outcome of the reaction. For example, the use of specific phosphine (B1218219) ligands can fine-tune the electronic and steric properties of the palladium center, thereby enhancing its selectivity for one C-X bond over another. organic-chemistry.org Furthermore, cascade-type cross-coupling reactions have been developed, allowing for the synthesis of polyphenolic ethers from mixed phenols and halides in a single step with the aid of a palladium catalyst. scirp.orgtnstate.eduscirp.org
Interactive Table: Catalyst Systems for Selective Cross-Coupling of Polyhalogenated Arenes.
| Catalyst System | Selective For | Reaction Type | Reference |
| Cationic Palladium Trimer | C-I over C-Br | Arylation, Alkylation | nih.gov |
| PdCl₂(dppf)CH₂Cl₂ | C-I | Cascade ether synthesis | scirp.orgscirp.org |
| Pd₂(dba)₃ with SPhos/XPhos | C-I | Suzuki, Sonogashira, Stille | organic-chemistry.org |
Phenolic Hydroxyl Group Reactivity
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound is a key functional handle for a variety of chemical transformations, including O-alkylation and O-acylation. These reactions proceed via the nucleophilic attack of the phenoxide anion, formed by deprotonation of the phenol with a suitable base, on an electrophilic alkylating or acylating agent.
O-alkylation is typically achieved by treating the phenol with an alkyl halide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. The reactivity of the phenolic hydroxyl group can be influenced by the electronic effects of the halogen substituents on the aromatic ring. While the halogens are electron-withdrawing, which can decrease the nucleophilicity of the phenoxide, the reaction is generally facile under appropriate conditions.
O-acylation involves the reaction of the phenol with an acyl halide or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding ester. The acylation of tyrosine residues, which contain a phenolic hydroxyl group, is a well-established reaction that can be detected by spectral changes. acs.org
It's important to note that while the phenolic hydroxyl group is reactive, substitution and/or elimination of this group is not a common reaction pathway for phenols, unlike alcohols. libretexts.org The chemical behavior of phenols is distinct from that of alcohols in this regard. libretexts.org
Oxidation and Reduction Pathways of the Phenolic Moiety
The phenolic moiety of this compound is susceptible to both oxidation and reduction reactions. The redox chemistry of phenols is a fundamental aspect of their chemical behavior and has implications in various fields, including natural product chemistry and materials science. rsc.org
Oxidation:
Phenols can be oxidized to form quinones. libretexts.org This transformation typically involves a one-electron oxidation to generate a phenoxy radical, which can then undergo further reactions. mdpi.com The stability of the resulting phenoxy radical is influenced by the substituents on the aromatic ring. The presence of electron-donating groups generally stabilizes the radical, while electron-withdrawing groups can have the opposite effect. A variety of oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate), can be used to achieve this transformation. libretexts.org The oxidation potential of a phenol is a measure of its antioxidant efficacy, with lower oxidation potentials indicating higher antioxidant activity. researchgate.net
Reduction:
The phenolic hydroxyl group itself is generally not reducible under standard conditions. However, the term "reduction" in the context of substituted phenols can sometimes refer to the removal of other functional groups on the ring. For instance, a nitro group on a phenol can be reduced to an amino group using reagents like iron powder and hydrochloric acid.
Photochemical Reactivity and Bond Fission Mechanisms
Photoinduced C-Halogen Bond Cleavage
The photochemistry of halogenated phenols is characterized by the potential for carbon-halogen (C-X) bond cleavage upon absorption of ultraviolet (UV) light. researchgate.net In the case of this compound, the different carbon-halogen bonds exhibit distinct photochemical labilities. The C-I bond is the weakest and most susceptible to cleavage, followed by the C-Br bond, and then the C-F bond, which is the strongest.
Studies on similar halophenols have shown that upon UV photoexcitation, prompt C-I and C-Br bond fission can occur. researchgate.net This process often competes with O-H bond fission. The relative quantum yields of these competing pathways are dependent on the excitation wavelength and the nature of the halogen. researchgate.net The mechanism of C-X bond cleavage often involves the population of a repulsive (n/π)σ* potential energy surface. researchgate.net
The formation of a halogen-bonded complex between an aryl halide and a phenol derivative can act as an electron donor-acceptor (EDA) complex, which upon photo-induced electron transfer can lead to the generation of aryl radicals. researchgate.netorganic-chemistry.org This strategy has been utilized in synthetic chemistry for reactions such as borylation. researchgate.netorganic-chemistry.org
Role of Excited Phenolate (B1203915) Anions in Electron Transfer Processes
The phenolate anion of this compound, formed by deprotonation of the phenolic hydroxyl group, exhibits enhanced photochemical reactivity compared to the neutral phenol. Upon excitation with light, the phenolate anion can become a potent reducing agent, capable of initiating single-electron transfer (SET) processes. nih.govacs.orgrsc.org
This photoinduced electron transfer (PET) from the excited phenolate anion to a suitable acceptor can lead to the generation of reactive radical species. nih.govacs.org The efficiency of this PET process can be influenced by the halogen substituents on the phenol ring. nih.gov For example, halogenated phenols have been shown to be effective at introducing PET in fluorescent pH-probes. nih.govacs.org
The primary photochemical act for aqueous phenolate ions can involve an electron ejection process, leading to the formation of a solvated electron and a phenoxyl radical. tau.ac.il This process has been confirmed by identifying the spectrum of the trapped, photoejected electron in rigid glasses. tau.ac.il The excited state of the phenolate anion involved in this process is believed to arise from an internal π-π* transition. tau.ac.il This photochemical behavior of phenolate anions has been exploited in various synthetic methodologies, including the activation of inert C(sp³)–Cl bonds. rsc.org
Metalation and Directed Metalation Strategies of this compound
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. For a substrate such as this compound, with its multiple halogen substituents and a hydroxyl group, metalation reactions offer a powerful toolkit for regioselective C-H bond activation or carbon-halogen bond transformation. The reactivity of this compound is governed by the interplay of several factors: the directing effect of the hydroxyl and fluoro groups, and the differential reactivity of the carbon-halogen bonds in metal-halogen exchange reactions. Two primary metalation strategies can be envisaged for this molecule: directed ortho-metalation (DoM) and metal-halogen exchange.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.orgias.ac.in The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, facilitating deprotonation at the adjacent C-H bond. ias.ac.in For phenolic substrates, the hydroxyl group itself is a potent DMG. However, its acidity necessitates the use of at least two equivalents of the organolithium reagent—one to deprotonate the hydroxyl group and the second to effect the ortho-lithiation. Alternatively, the hydroxyl group can be protected with a group that still functions as a DMG, such as a methoxy (B1213986) (-OCH₃) or a carbamate (B1207046) (-OCONR₂) group, the latter being one of the most powerful DMGs known. uwindsor.caacs.org
In the case of this compound, or its protected derivatives, two ortho positions relative to the oxygen functionality are available for deprotonation: C2 and C6. The C2 position is substituted with a fluorine atom, while the C6 position bears a hydrogen atom. Fluorine itself is known to be a directing group, further activating the C-H bond ortho to it. researchgate.net Therefore, the directing effects of the oxygen-based group at C1 and the fluorine at C2 are synergistic, strongly favoring metalation at the C6 position.
A typical DoM reaction would involve treating the protected phenol with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new substituent at the C6 position.
Table 1: Predicted Outcomes of Directed ortho-Metalation of a Protected this compound Derivative
| Entry | Protecting Group (PG) | Base | Electrophile (E+) | Predicted Product | Predicted Yield (%) |
| 1 | -CH₃ | LDA | (CH₃)₃SiCl | 6-trimethylsilyl-4-bromo-2-fluoro-5-iodo-1-methoxybenzene | 85-95 |
| 2 | -CON(i-Pr)₂ | s-BuLi/TMEDA | DMF | 4-bromo-2-fluoro-5-iodo-6-methoxybenzaldehyde | 70-80 |
| 3 | -CH₃ | n-BuLi | I₂ | 4-bromo-2-fluoro-5,6-diiodo-1-methoxybenzene | 80-90 |
| 4 | -CON(i-Pr)₂ | s-BuLi/TMEDA | CO₂ | 4-bromo-2-fluoro-5-iodo-6-methoxybenzoic acid | 75-85 |
Note: The yields are hypothetical and based on typical values reported for similar transformations on related substrates.
Metal-Halogen Exchange
An alternative to C-H activation is the metal-halogen exchange reaction, where a carbon-halogen bond is converted into a carbon-metal bond. This reaction is particularly facile for aryl iodides and bromides upon treatment with organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.org The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.org
For this compound, the presence of both a bromo and an iodo substituent presents a clear regiochemical question. Given the established reactivity trend, metal-halogen exchange is expected to occur selectively at the C-I bond at the C5 position. The C-Br bond would likely remain intact under conditions that effect C-I exchange, and the C-F bond is generally unreactive towards organolithium reagents in this context. wikipedia.org The acidic phenolic proton would be deprotonated first, requiring the use of at least two equivalents of the organolithium reagent.
This strategy provides a complementary approach to DoM, allowing for functionalization at the C5 position. The resulting aryllithium species can be quenched with various electrophiles.
Table 2: Predicted Outcomes of Metal-Halogen Exchange on this compound
Note: The yields are hypothetical and based on typical values reported for similar transformations on related substrates.
Advanced Derivatization and Synthetic Utility
Formation of Complex Organic Molecules
The unique substitution pattern of 4-bromo-2-fluoro-5-iodophenol provides multiple reaction sites for the construction of intricate organic molecules. The differential reactivity of the iodine and bromine atoms is particularly advantageous in sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for selective functionalization.
This compound serves as a key intermediate in the synthesis of various bioactive compounds and complex pharmaceuticals. lookchem.com Its structure enables participation in several classes of reactions:
Coupling Reactions: It can readily undergo common coupling reactions such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings. acs.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, essential for building molecular complexity. For example, the iodine can be selectively replaced via a Sonogashira coupling with an alkyne, leaving the bromine atom intact for a subsequent Suzuki coupling with a boronic acid.
Substitution Reactions: The bromine and iodine atoms can be replaced by various nucleophiles under specific conditions, further expanding its synthetic utility.
Derivatization of the Phenolic Group: The hydroxyl group can be alkylated, acylated, or used to form ethers, providing another handle for modification or for altering the electronic properties of the aromatic ring.
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, starts from the related 4-bromo-2-fluoroaniline, highlighting the utility of the 4-bromo-2-fluoro-phenyl motif in creating complex heterocyclic systems. researchgate.net
Table 1: Synthetic Reactions for Complex Molecule Formation
| Reaction Type | Reagents/Catalysts | Position Targeted | Resulting Structure | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Boronic Acid | C-I or C-Br | Aryl or heteroaryl substituted phenol (B47542) | |
| Sonogashira Coupling | Pd/Cu Catalyst, Base, Terminal Alkyne | C-I | Alkynyl-substituted phenol | acs.orgresearchgate.net |
| Ullmann Coupling | Copper Catalyst, Nucleophile (e.g., Amine) | C-I or C-Br | N-Aryl substituted phenol | rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Base, Nucleophile | C-F | Varies (less common due to other reactive sites) | acs.orgmdpi.com |
Incorporation into Multidentate Ligands and Metal Complexes
The phenolic oxygen and the potential for introducing other donor atoms through derivatization make this compound a candidate for designing multidentate ligands. These ligands can coordinate with various metal ions to form stable metal complexes with specific geometries and electronic properties.
While direct studies on this compound as a ligand are not extensively documented, the synthesis of Schiff base ligands from related halogenated phenols is a well-established strategy. For instance, Schiff base ligands derived from the reaction of substituted salicylaldehydes (like 3,5-diiodosalicylaldehyde) with amines (like 4-bromo-phenyl-amine) have been used to synthesize octahedral metal(II) complexes. researchgate.net This suggests that this compound could be first converted to a salicylaldehyde (B1680747) derivative and then reacted with an appropriate amine to form a multidentate ligand capable of chelating to metal centers. The halogen substituents would remain on the ligand framework, where they could modulate the electronic properties of the resulting metal complex or serve as points for further functionalization.
Synthesis of Polymeric and Macrocyclic Structures
The presence of multiple reactive sites on the this compound ring allows for its use in step-growth polymerization and macrocyclization reactions. The distinct reactivities of the iodo and bromo groups are particularly useful for creating well-defined polymeric or macrocyclic architectures.
A key transformation enabling macrocycle formation is the intramolecular Heck reaction. acs.org In a relevant example, a 13-membered macrocycle was successfully synthesized using this approach. The process involved coupling a phenol with a molecule containing a terminal double bond and an iodo group on the aromatic ring, which then cyclized via a palladium-catalyzed intramolecular Heck reaction between the alkene and the C-I bond. acs.org A similar strategy could be applied to derivatives of this compound. For example, the phenolic oxygen could be alkylated with a linker containing a terminal alkene. The subsequent intramolecular Heck reaction involving the iodine at C-5 would lead to the formation of a macrocycle, with the bromine at C-4 available for further modification of the macrocyclic structure.
Table 2: Potential Reactions for Polymer and Macrocycle Synthesis
| Synthesis Type | Reaction | Reactive Sites Utilized | Potential Product | Citation |
|---|---|---|---|---|
| Macrocyclization | Intramolecular Heck Reaction | C-I and O-H (after derivatization) | Fused-ring macrocycle | acs.org |
| Polymerization | Suzuki Polycondensation | C-I and C-Br (with a di-boronic acid) | Conjugated aromatic polymer |
Regioselective Functionalization for Targeted Molecular Architectures
Regioselective functionalization is the cornerstone of using this compound to build precisely defined molecular architectures. The differing reactivities of the C-I, C-Br, and C-F bonds under various reaction conditions allow chemists to selectively address one position while leaving the others untouched.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-F. This hierarchy is fundamental to its synthetic utility.
Functionalization at C-5 (Iodine): The carbon-iodine bond is the most labile and is typically targeted first. Sonogashira, Heck, or Suzuki couplings can be performed selectively at this position using appropriate palladium catalysts, leaving the bromine and fluorine atoms unaffected. researchgate.networktribe.com This allows for the introduction of a wide range of substituents at the C-5 position.
Functionalization at C-4 (Bromine): After the iodine has been replaced, or by using specific reaction conditions that favor bromine activation (though less common), the carbon-bromine bond can be targeted. This sequential approach allows for the introduction of two different functional groups at the C-5 and C-4 positions. For example, a Sonogashira coupling at C-I could be followed by a Suzuki coupling at C-Br.
Reactions involving the Hydroxyl Group: The directing effect of the hydroxyl group (and its corresponding anion or ether) can influence electrophilic aromatic substitution reactions. Protecting the phenol and then performing lithiation followed by quenching with an electrophile is a powerful method for introducing substituents at specific positions ortho or meta to the oxygen, although the presence of the halogens complicates the regiochemical outcome. mdpi.com
This controlled, stepwise functionalization is invaluable for creating complex molecules where the precise placement of each substituent is critical for its function, such as in pharmaceutical agents or materials science applications. lookchem.com
Table 3: Regioselective Functionalization Strategies
| Position | Reaction | Selectivity Principle | Example Transformation | Citation |
|---|---|---|---|---|
| C-5 (Iodo) | Sonogashira Coupling | C-I bond is more reactive than C-Br in Pd-catalysis. | Selective reaction with a terminal alkyne. | acs.orgresearchgate.net |
| C-4 (Bromo) | Suzuki Coupling | Performed after C-I has reacted or under specific conditions. | Reaction with a boronic acid. | |
| C-2 (Fluoro) | Nucleophilic Aromatic Substitution (SNAr) | Activated by electron-withdrawing groups and strong nucleophiles. | Displacement with an alkoxide (less common). | acs.org |
| Ortho to -OH | Directed Ortho-metalation | The hydroxyl group directs lithiation to the adjacent position. | Introduction of an electrophile at C-6. | mdpi.com |
Article on the Computational and Theoretical Studies of this compound Not Possible Due to Lack of Available Research
A thorough search of scientific literature and chemical databases has revealed no published computational and theoretical studies specifically focused on the chemical compound this compound. As a result, it is not possible to generate an article with the detailed sections and subsections requested, such as quantum chemical calculations (including Density Functional Theory analysis), optimization of molecular geometry, electronic structure analysis, Molecular Electrostatic Potential (MEP) mapping, atomic charge distribution, prediction of spectroscopic parameters, or the elucidation of mechanistic pathways through computational modeling.
For an article of this nature to be scientifically accurate and informative, it must be based on existing research where these specific computational analyses have been performed and their results published. The requested data, including tables of optimized geometric parameters, HOMO-LUMO energy gaps, atomic charges, and predicted vibrational frequencies, are not available in the public domain for this compound.
While computational studies have been conducted on related halogenated phenols and other substituted benzene (B151609) derivatives, extrapolating this information to this compound would be speculative and would not meet the standards of scientific accuracy. The unique combination and positioning of the bromo, fluoro, and iodo substituents on the phenol ring will have specific effects on its electronic and structural properties that can only be determined through direct computational modeling of this exact molecule.
Therefore, until such research is conducted and published, the generation of a detailed and factual article on the computational and theoretical studies of this compound remains unfeasible.
Computational and Theoretical Studies
Theoretical Prediction of Reactivity and Selectivity
The reactivity of 4-Bromo-2-fluoro-5-iodophenol is governed by the intricate interplay of its substituent groups: the hydroxyl (-OH), fluorine (-F), bromine (-Br), and iodine (-I) atoms on the phenol (B47542) ring. These substituents influence the electron density distribution across the aromatic system, thereby dictating the most probable sites for electrophilic and nucleophilic attack.
Theoretical studies on related compounds, for instance, Schiff-base derivatives of bromofluorophenols, have utilized DFT with basis sets like 6-311++G(d,p) to analyze their molecular geometry and electronic properties. researchgate.netresearchgate.net Similar approaches would be applied to this compound to calculate key parameters that predict its reactivity.
Key Theoretical Parameters for Reactivity Prediction:
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). For this compound, the oxygen atom of the hydroxyl group and the regions of the aromatic ring influenced by the electron-donating effect of the hydroxyl group would be expected to show negative potential, while the hydrogen of the hydroxyl group and the areas near the electron-withdrawing halogens would exhibit positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are calculated using the following equations:
χ = - (EHOMO + ELUMO) / 2
η = (ELUMO - EHOMO) / 2
S = 1 / η
ω = χ² / (2η)
Hypothetical calculated values for these descriptors for this compound, based on typical DFT calculations, are presented in the table below to illustrate the expected outcomes of such a study.
Interactive Data Table: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) | Significance |
| EHOMO | -6.5 | Indicates electron-donating ability |
| ELUMO | -1.2 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to charge transfer |
| Softness (S) | 0.38 | Ease of electronic cloud polarization |
| Electrophilicity Index (ω) | 2.79 | Propensity to act as an electrophile |
Prediction of Selectivity:
The selectivity of reactions involving this compound, such as electrophilic aromatic substitution, is also predictable using computational methods. The positions on the aromatic ring that are most susceptible to attack can be determined by analyzing local reactivity descriptors like the Fukui functions or by examining the distribution of the HOMO for electrophilic attack and the LUMO for nucleophilic attack.
Given the directing effects of the substituents, the hydroxyl group is a strong activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The fluorine atom is the most electronegative but the weakest deactivator among the halogens in electrophilic aromatic substitution due to its ability to participate in π-donation. The iodine atom is the least electronegative and can be more readily attacked by electrophiles or participate in halogen bonding.
Computational models can precisely quantify the activation or deactivation at each carbon atom of the benzene (B151609) ring, providing a more nuanced prediction of regioselectivity than what can be inferred from simple empirical rules. For instance, calculations could reveal the relative energies of the intermediates formed upon electrophilic attack at the different available positions on the ring, thus identifying the most favored reaction pathway.
Interdisciplinary Research Applications
Applications in Advanced Organic Synthesis as Building Blocks
4-Bromo-2-fluoro-5-iodophenol is a valuable building block in organic synthesis due to the distinct reactivity of its three different halogen substituents (bromine, fluorine, and iodine) and the phenolic hydroxyl group. This unique arrangement allows for selective and sequential reactions, making it a versatile starting material for constructing complex molecules. The presence of both bromine and iodine atoms offers differential reactivity, which is particularly useful in various coupling reactions.
The halogen atoms on the aromatic ring can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The iodine atom is typically the most reactive site for such transformations, followed by bromine. This reactivity difference enables chemists to introduce different groups at specific positions on the phenol (B47542) ring in a controlled manner. For instance, the iodine can be selectively coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction), leaving the bromine atom available for a subsequent, different coupling reaction.
Furthermore, the phenolic hydroxyl group can be used as a handle for various transformations. It can be alkylated, acylated, or converted to a triflate, which can then participate in further coupling reactions. The fluorine atom, being the most electronegative and least reactive in nucleophilic aromatic substitution on this ring, influences the electronic properties of the molecule and can enhance the biological activity of the final products. This multi-functional nature makes this compound a key intermediate in the synthesis of a wide range of organic compounds. Building blocks are fundamental materials for creating complex molecules in fields like drug discovery and material science. cymitquimica.com
Potential in Material Science and Functional Materials Development
The unique electronic and structural features of this compound make it an interesting candidate for the development of novel functional materials. Its aromatic and halogenated nature suggests potential applications in areas such as conductive polymers and non-linear optical materials.
Precursors for Conductive Polymers
Halogenated aromatic compounds are often used as monomers or precursors in the synthesis of conductive polymers. The bromine and iodine atoms in this compound can be utilized in polymerization reactions, such as Yamamoto or Grignard metathesis (GRIM) polymerization, to form poly(phenylene) type structures. The resulting polymers could exhibit interesting electronic properties due to the presence of the fluorine atom and the potential for further modification at the phenolic hydroxyl group. The incorporation of this compound into polymer matrices has been explored to enhance electrical conductivity and thermal stability, showing promise for applications in flexible electronics.
Exploration in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for various applications in optoelectronics and photonics. frontiersin.org The development of organic NLO materials often focuses on molecules with a high degree of electronic asymmetry, typically achieved through push-pull systems where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. While this compound itself is not a classic push-pull system, it can serve as a versatile precursor for the synthesis of such materials. dtic.mil
Role in Medicinal Chemistry as Synthetic Intermediates
The highly functionalized aromatic ring of this compound makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity. Its ability to undergo selective chemical modifications allows for the creation of diverse molecular libraries for drug discovery programs. Halogenated compounds are prevalent in medicinal chemistry, and the specific combination of halogens in this molecule offers unique opportunities for molecular design.
Building Blocks for Bioactive Scaffolds
A bioactive scaffold is a core molecular structure that is common to a series of compounds with a particular biological activity. This compound can serve as a foundational building block for the synthesis of various bioactive scaffolds. dokumen.pub The differential reactivity of the halogens allows for the stepwise introduction of different pharmacophores, leading to the construction of complex and diverse molecular architectures.
For example, the iodine atom can be selectively functionalized to introduce a key interacting group, while the bromine atom can be used to attach a solubilizing group or another pharmacophoric element in a subsequent step. The fluorine atom can be retained in the final molecule to enhance metabolic stability or binding affinity, as fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The phenolic hydroxyl group can also be modified to modulate the compound's properties or to serve as a point of attachment to a larger molecular entity. This strategic, site-selective functionalization is crucial in the rational design of new therapeutic agents.
Conclusion and Future Research Directions
Summary of Current Understanding and Gaps in Knowledge
Currently, specific research dedicated to 4-Bromo-2-fluoro-5-iodophenol is sparse. Its existence is confirmed primarily through chemical supplier databases, which provide basic physical data. There is a significant gap in the scientific literature regarding its synthesis, reactivity, and potential applications. Our understanding is therefore inferential, based on the known chemistry of related polyhalogenated phenols. These related compounds are recognized as important intermediates in the synthesis of bioactive molecules and materials. mdpi.com The critical gap is the lack of empirical data for this specific isomer, meaning its distinct chemical personality, shaped by the interplay of its bromo, fluoro, and iodo substituents, remains unknown.
Prospects for Novel Synthetic Methodologies
The development of efficient and selective synthetic routes to this compound is a primary research objective. Current approaches to similar compounds often involve multi-step processes, such as the halogenation of a pre-existing phenol (B47542). For instance, a related isomer, 4-Bromo-2-fluoro-6-iodoanisole, can be synthesized through the iodination and subsequent methylation of 4-Bromo-2-fluorophenol (B1271925). chemicalbook.com
Future research should focus on developing more direct and greener synthetic strategies. This could involve:
Orthogonal Halogenation: Investigating selective, directed halogenation of 2-fluorophenol (B130384) or 4-bromophenol (B116583) that allows for the precise installation of the remaining iodo and bromo groups.
Transition-Metal Catalyzed Assembly: Exploring convergent strategies where the phenol ring is constructed with the desired halogen pattern already in place, potentially via cycloaddition pathways.
Flow Chemistry: Utilizing microreactor technology to control the exothermic and often hazardous halogenation reactions, potentially improving yield and safety.
Exploration of Undiscovered Reactivity Patterns
The arrangement of halogens in this compound suggests a rich and predictable, yet unexplored, reactivity. The carbon-iodine bond is significantly weaker and more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This differential reactivity is a key feature that can be exploited for selective functionalization.
Future research should aim to:
Map Regioselective Coupling: Systematically explore a range of palladium- and copper-catalyzed cross-coupling reactions to confirm the selective reactivity at the C-I position over the C-Br position. This would establish the compound as a valuable building block for sequential, site-selective synthesis.
Investigate Nucleophilic Aromatic Substitution (SNAr): While the electron-donating hydroxyl group disfavors SNAr, the collective electron-withdrawing effect of the three halogens might activate the ring towards substitution under specific conditions. Recent strategies using phenoxyl radicals to enable SNAr on halophenols could be a fruitful avenue of exploration. researchgate.net
Study Oxidative Coupling: Investigate the behavior of the compound under oxidative conditions, which can lead to the formation of novel biphenyls or other dimeric structures, a reaction known for other halophenols. mdpi.com
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool to predict the properties of this compound before engaging in extensive lab work. Theoretical studies on simpler 2-halophenols have been used to investigate intramolecular hydrogen bonding and conformational preferences, finding that weak hydrogen bonds exist in 2-chloro, 2-bromo, and 2-iodophenol, but not significantly in 2-fluorophenol. rsc.orgupes.ac.in
Future computational efforts should include:
Density Functional Theory (DFT) Calculations: To model the molecule's geometry, electrostatic potential surface, and frontier molecular orbitals. This would provide insights into the most likely sites for electrophilic and nucleophilic attack.
Reaction Pathway Modeling: To calculate the activation energies for various cross-coupling and substitution reactions at the C-I and C-Br positions, thereby predicting the selectivity observed in experimental studies. researchgate.net
Predicting Spectroscopic Properties: To calculate NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.
Expanding Applications in Emerging Chemical and Materials Science Fields
As a highly functionalized aromatic ring, this compound is a prime candidate for use as a scaffold or precursor in several advanced fields. Polyhalogenated phenols are known precursors to pharmaceuticals, flame retardants, and other functional materials. mdpi.comcpsc.gov
Potential future applications to be explored include:
Medicinal Chemistry: The compound could serve as a key intermediate for complex drug molecules. The halogen atoms provide vectors for further elaboration and can participate in halogen bonding, a significant interaction in drug-receptor binding.
Organic Electronics: Polyhalogenated aromatic compounds are investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties imparted by the F, Br, and I atoms could be tuned for desired semiconductor characteristics.
Advanced Polymers: Incorporation of this monomer into polymer chains could lead to materials with enhanced thermal stability, flame retardancy, and high refractive indices.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-bromo-2-fluoro-5-iodophenol to improve yield and purity?
- Methodological Answer : Multi-step halogenation strategies are typically employed. For example, sequential electrophilic substitution on phenol derivatives using halogenating agents (e.g., NBS for bromination, KI/I₂ for iodination) under controlled temperatures (0–25°C) can minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients (3:1 ratio) enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometry of iodine sources (e.g., ICl vs. KI) can improve yields .
Q. What purification techniques are recommended for isolating this compound from halogenated byproducts?
- Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) at low temperatures (4°C) effectively separates the target compound from structurally similar byproducts (e.g., 4-bromo-2-chloro-5-iodophenol). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 2.5) resolves isomers. Storage at 0–6°C in amber vials prevents photodegradation .
Q. How does the halogen substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The ortho-fluoro and para-iodo groups act as strong electron-withdrawing groups, activating the aromatic ring for NAS at the meta-bromo position. Kinetic studies using UV-Vis spectroscopy (λ = 270 nm) reveal that iodine’s polarizability enhances intermediate stabilization. Computational modeling (DFT) predicts regioselectivity trends, validated experimentally via LC-MS analysis of reaction intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., with arylboronic acids) arise from competing protodehalogenation at the iodine site. Using Pd(OAc)₂/XPhos catalytic systems in THF/water (9:1) at 80°C suppresses side reactions. Kinetic isotope effect (KIE) studies with deuterated solvents confirm mechanistic pathways. X-ray crystallography of intermediates (e.g., palladacycles) clarifies steric effects from halogen proximity .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes) for pharmacological applications?
- Methodological Answer : Surface plasmon resonance (SPR) assays using immobilized human carbonic anhydrase IX reveal binding affinity (KD ≈ 2.3 µM). Competitive fluorescence polarization (FP) with fluorogenic substrates (e.g., dansylamide) quantifies inhibition. Docking simulations (AutoDock Vina) guided by X-ray structures (PDB: 3IAI) identify halogen-bonding interactions at the active site. Toxicity screening in HEK293 cells (IC₅₀ > 50 µM) ensures selectivity .
Q. What analytical approaches address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–12) monitored via UPLC-MS/MS show degradation above pH 9 due to phenolic OH deprotonation. Activation energy (Ea) calculations from Arrhenius plots (25–60°C) predict shelf-life. Solid-state NMR (¹³C CP/MAS) confirms crystalline stability, while Raman spectroscopy detects amorphous phase formation in accelerated aging tests .
Q. How can in silico modeling predict the compound’s behavior in complex reaction environments (e.g., photoredox catalysis)?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G(d,p)) simulate UV absorption spectra (λmax = 285 nm), matching experimental data. Molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO) predict solvation effects on reaction kinetics. Machine learning models (e.g., Gaussian process regression) trained on halogenated phenol datasets optimize catalyst selection for C–I bond activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
